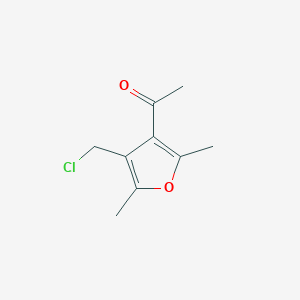
1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a chloromethyl group attached to a dimethylfuran ring, along with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone typically involves the chloromethylation of 2,5-dimethylfuran. One common method includes the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide. The reaction is carried out in dichloromethane at low temperatures (5-10°C) to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes, but on a larger scale. The use of environmentally friendly catalysts and optimized reaction conditions are crucial for industrial applications to ensure high efficiency and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
Substitution: Various substituted furan derivatives.
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of fine chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The furan ring may also participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(Chloromethyl)-2-thienyl]ethanone: Similar structure but with a thiophene ring instead of a furan ring.
1-[4-(Chloromethyl)-2,5-dimethylthiophene-3-yl]ethanone: Contains a thiophene ring with similar substituents.
Uniqueness
1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone is unique due to its specific combination of a chloromethyl group, dimethylfuran ring, and ethanone group.
Propiedades
Número CAS |
157134-96-8 |
|---|---|
Fórmula molecular |
C9H11ClO2 |
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
1-[4-(chloromethyl)-2,5-dimethylfuran-3-yl]ethanone |
InChI |
InChI=1S/C9H11ClO2/c1-5(11)9-7(3)12-6(2)8(9)4-10/h4H2,1-3H3 |
Clave InChI |
RUDVNMHVPZYNBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(O1)C)C(=O)C)CCl |
SMILES canónico |
CC1=C(C(=C(O1)C)C(=O)C)CCl |
Sinónimos |
Ethanone, 1-[4-(chloromethyl)-2,5-dimethyl-3-furanyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















